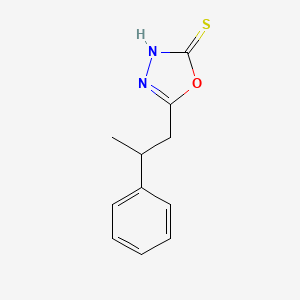

5-(2-Phenylpropyl)-1,3,4-oxadiazole-2-thiol

Descripción general

Descripción

5-(2-Phenylpropyl)-1,3,4-oxadiazole-2-thiol is a heterocyclic compound that contains an oxadiazole ring, which is a five-membered ring consisting of three carbon atoms, one nitrogen atom, and one sulfur atom

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Phenylpropyl)-1,3,4-oxadiazole-2-thiol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of hydrazides with carbon disulfide in the presence of a base, followed by cyclization with an appropriate alkylating agent. The reaction conditions often include the use of solvents such as ethanol or dimethylformamide and temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Análisis De Reacciones Químicas

Types of Reactions

5-(2-Phenylpropyl)-1,3,4-oxadiazole-2-thiol can undergo various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The oxadiazole ring can be reduced under specific conditions to yield corresponding amines.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the oxadiazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines or thiols are commonly employed.

Major Products

Oxidation: Disulfides, sulfonic acids.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the reagents used.

Aplicaciones Científicas De Investigación

Organic Synthesis

5-(2-Phenylpropyl)-1,3,4-oxadiazole-2-thiol serves as a reactive intermediate in organic synthesis. Its thiol group enables it to act as a nucleophile in substitution reactions, facilitating the introduction of the phenyl-oxadiazole-thiol moiety into target molecules. The mechanism involves the sulfur atom attacking electrophilic centers in other compounds, leading to the formation of new carbon-sulfur bonds. This property is crucial for developing novel materials and substances in synthetic chemistry .

Antimicrobial Activity

Research has shown that derivatives of 1,3,4-oxadiazole compounds exhibit significant antimicrobial properties. A study involving the synthesis of various 1,3,4-oxadiazole derivatives demonstrated enhanced activity against gram-positive bacteria compared to gram-negative strains. The synthesized compounds were tested against several bacterial species, including Bacillus cereus, Bacillus thuringiensis, and Bacillus ehimensis, showing promising results in disc diffusion assays .

Anticancer Properties

The anticancer potential of this compound has been explored through various studies. In vitro assays have indicated that certain derivatives exhibit cytotoxic effects against multiple cancer cell lines, including HCT116 (colon cancer), MCF7 (breast cancer), and HUH7 (liver cancer). These studies often utilize the NCI-60 sulforhodamine B assay method to evaluate cytotoxicity. The structure-activity relationship indicates that modifications to the oxadiazole core can enhance anticancer activity .

Case Study 1: Synthesis and Biological Evaluation

A recent study synthesized a series of 3,5-disubstituted 1,3,4-oxadiazole derivatives and evaluated their antimicrobial and anticancer activities. The results showed that specific substitutions on the oxadiazole ring significantly influenced both antimicrobial efficacy and cytotoxicity against cancer cell lines. The most active compounds were those with electron-withdrawing groups that enhanced their reactivity and interaction with biological targets .

Case Study 2: Mechanism-Based Approaches

Another research effort focused on understanding the mechanism by which oxadiazoles exert their anticancer effects. It was found that certain derivatives could induce apoptosis in cancer cells via specific signaling pathways. This study highlighted the importance of molecular docking studies to predict interactions between synthesized compounds and target proteins involved in cancer progression .

Summary Table of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Organic Synthesis | Acts as a reactive intermediate for forming new compounds | Facilitates carbon-sulfur bond formation |

| Antimicrobial Activity | Effective against gram-positive bacteria | Active against Bacillus species |

| Anticancer Properties | Cytotoxic effects on various cancer cell lines | Significant activity against HCT116, MCF7, HUH7 |

| Mechanistic Insights | Induces apoptosis through specific pathways | Molecular docking studies confirm interactions with targets |

Mecanismo De Acción

The mechanism of action of 5-(2-Phenylpropyl)-1,3,4-oxadiazole-2-thiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, leading to modulation of protein function. Additionally, the oxadiazole ring can interact with nucleic acids and other biomolecules, affecting their structure and function. The compound’s effects are mediated through various pathways, including oxidative stress and signal transduction pathways.

Comparación Con Compuestos Similares

Similar Compounds

- 5-Phenyl-1,3,4-oxadiazole-2-thiol

- 5-(2-Methylpropyl)-1,3,4-oxadiazole-2-thiol

- 5-(2-Phenylethyl)-1,3,4-oxadiazole-2-thiol

Uniqueness

5-(2-Phenylpropyl)-1,3,4-oxadiazole-2-thiol is unique due to the presence of the 2-phenylpropyl group, which imparts specific steric and electronic properties

Actividad Biológica

5-(2-Phenylpropyl)-1,3,4-oxadiazole-2-thiol is a heterocyclic compound belonging to the oxadiazole family, characterized by its five-membered ring structure containing nitrogen and sulfur atoms. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including antimicrobial, anti-inflammatory, and potential anticancer properties.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 220.29 g/mol. The presence of the thiol group enhances its reactivity and biological activity. The compound can participate in various chemical reactions influenced by steric and electronic factors associated with the phenylpropyl substituent.

Antimicrobial Activity

Research indicates that derivatives of oxadiazoles exhibit significant antimicrobial properties against various bacterial and fungal strains. For instance:

- Bacterial Inhibition : Studies have shown that this compound displays potent activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values range from 4 to 32 μg/mL, making it more effective than standard antibiotics like chloramphenicol .

- Fungal Activity : The compound has also been evaluated for antifungal properties against Candida species, demonstrating comparable efficacy to fluconazole in certain assays .

Anti-inflammatory Properties

The anti-inflammatory potential of oxadiazole derivatives has been explored through various in vitro models. Compounds similar to this compound have shown the ability to inhibit cyclooxygenases (COX-1 and COX-2), enzymes involved in the inflammatory response . This inhibition suggests a mechanism for reducing inflammation and pain.

Anticancer Activity

Emerging studies indicate that oxadiazole derivatives may possess anticancer properties. For example:

- Cell Line Studies : In vitro assays have demonstrated cytotoxic effects against several cancer cell lines, including HeLa (cervical cancer), CaCo-2 (colon cancer), and others. The IC50 values for these compounds often fall within the nanomolar range, indicating potent activity .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound typically involves the reaction of hydrazides with carbon disulfide under alkaline conditions. Variations in substituents on the hydrazide can significantly affect the yield and biological activity of the resulting oxadiazole derivatives .

A structure-activity relationship analysis reveals that modifications at specific positions on the oxadiazole ring can enhance its biological efficacy. For instance:

| Substituent Position | Modification Type | Effect on Activity |

|---|---|---|

| Position 1 | Alkyl substitution | Increased antimicrobial potency |

| Position 3 | Halogenation | Enhanced anticancer activity |

| Position 4 | Hydroxyl group | Improved anti-inflammatory effects |

Case Studies

Several studies have focused on the biological evaluation of related oxadiazole compounds:

- Antiviral Activity : A series of oxadiazoles were tested as inhibitors of dengue virus polymerase, showing submicromolar activity against different serotypes .

- Cytotoxicity Evaluation : A study reported on the cytotoxic effects of various oxadiazoles against a panel of cancer cell lines, highlighting their potential as anticancer agents .

Propiedades

IUPAC Name |

5-(2-phenylpropyl)-3H-1,3,4-oxadiazole-2-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2OS/c1-8(9-5-3-2-4-6-9)7-10-12-13-11(15)14-10/h2-6,8H,7H2,1H3,(H,13,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYRWGKXSCPJOSZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=NNC(=S)O1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201321231 | |

| Record name | 5-(2-phenylpropyl)-3H-1,3,4-oxadiazole-2-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201321231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

32.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24837293 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

568559-38-6 | |

| Record name | 5-(2-phenylpropyl)-3H-1,3,4-oxadiazole-2-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201321231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.